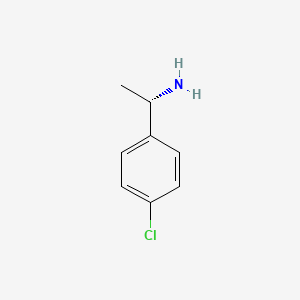

(S)-1-(4-Chlorophenyl)ethylamine

Description

The exact mass of the compound (S)-1-(4-Chlorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(4-Chlorophenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Chlorophenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPOEWMCLFRRB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962028 | |

| Record name | 1-(4-Chlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-56-8 | |

| Record name | (-)-1-(4-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Chlorophenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-CHLOROPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5RW6RLW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of enantiomerically pure (S)-1-(4-Chlorophenyl)ethylamine

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (S)-1-(4-Chlorophenyl)ethylamine

Abstract

Enantiomerically pure (S)-1-(4-Chlorophenyl)ethylamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereocenter is often integral to the pharmacological activity and safety profile of the final drug product. This guide provides an in-depth analysis of the primary methodologies for obtaining this intermediate in high enantiomeric purity. We will explore the theoretical underpinnings and practical execution of three core strategies: classical diastereomeric salt resolution, enzymatic kinetic resolution (including dynamic kinetic resolution), and direct asymmetric synthesis. Each section offers a detailed examination of the causality behind experimental choices, step-by-step protocols, and comparative data to guide researchers and drug development professionals in selecting and implementing the optimal synthetic route for their specific needs.

Introduction: The Significance of a Chiral Amine

The demand for enantiopure compounds in the pharmaceutical industry is driven by the stringent regulatory landscape and a deep understanding of stereochemistry's role in drug efficacy and safety.[1] (S)-1-(4-Chlorophenyl)ethylamine, with its characteristic 4-chlorophenyl moiety and a single stereocenter, serves as a key intermediate in various synthetic pathways.[2][3] The challenge lies not in its initial synthesis as a racemic mixture, but in the efficient and scalable separation or direct synthesis of the desired (S)-enantiomer. This guide delves into the three predominant strategies employed to resolve or asymmetrically synthesize this valuable compound.

The Classical Approach: Diastereomeric Salt Resolution

This method remains a cornerstone of industrial chiral separations due to its scalability and conceptual simplicity.[4] It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These salts, having different solubilities, can be separated by fractional crystallization.[5][6]

The Underlying Principle: Exploiting Differential Solubility

The formation of diastereomeric salts creates two distinct chemical entities: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. The different spatial arrangements of these diastereomers lead to variations in their crystal lattice energies and solvation properties. This physical difference is the key to their separation. The choice of resolving agent and solvent is paramount, as it dictates the solubility difference between the two salts, and thus the efficiency of the resolution.[4][7]

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution with (R,R)-(+)-Tartaric Acid

This protocol is a representative example based on established chemical principles for resolving amines.[5][6]

-

Salt Formation: Dissolve racemic 1-(4-chlorophenyl)ethylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve the chiral resolving agent, (R,R)-(+)-tartaric acid (0.5 - 1.0 eq), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine may begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C to maximize the yield of the less soluble salt. The crystallization time can range from hours to days.[8]

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

-

Recrystallization (Optional but Recommended): To enhance diastereomeric purity, recrystallize the isolated salt from a fresh portion of the solvent. This step is often critical for achieving high enantiomeric excess.[1]

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is >10. This neutralizes the tartaric acid and liberates the free amine.[5]

-

Extraction: Extract the liberated (S)-1-(4-chlorophenyl)ethylamine into an organic solvent like dichloromethane or ethyl acetate.

-

Final Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Key Considerations & Data

The success of this method hinges on meticulous optimization of the solvent system and the stoichiometry of the resolving agent.[9]

| Resolving Agent | Solvent System | Typical Yield (of S-enantiomer) | Enantiomeric Excess (ee) |

| (R,R)-(+)-Tartaric Acid | Methanol | 35-45% | >95% (after recrystallization) |

| (S)-Mandelic Acid | Ethanol/Water | 30-40% | >98% (after recrystallization) |

| Axially Chiral Binaphthoic Acid | Dichloromethane / Acetone | Varies | High selectivity reported |

Note: Yields are based on the theoretical maximum of 50% for a classical resolution.

Biocatalysis: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a green and highly selective alternative to classical resolution.[10] Lipases are the most commonly used enzymes for this transformation due to their stability in organic solvents, broad substrate scope, and high enantioselectivity.[11]

The Principle of Kinetic Resolution

Kinetic resolution exploits the difference in the rate of reaction for two enantiomers with a chiral catalyst (the enzyme). In the presence of an acyl donor, a lipase will selectively acylate one enantiomer of the racemic amine much faster than the other. For 1-(4-chlorophenyl)ethylamine, lipases like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, typically acylate the (R)-enantiomer preferentially. This leaves the desired (S)-enantiomer unreacted and allows for its separation from the acylated (R)-amide. The primary limitation is a theoretical maximum yield of 50% for the desired enantiomer.[12]

Caption: Principle of Enzymatic Kinetic Resolution.

Overcoming the 50% Barrier: Dynamic Kinetic Resolution (DKR)

To surpass the 50% yield limitation of EKR, Dynamic Kinetic Resolution (DKR) is employed. This advanced chemoenzymatic process combines the highly selective enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[13][14] A metal catalyst (e.g., Palladium or Ruthenium-based) continuously converts the unreacted (S)-amine back into the racemic mixture, making it available for the enzymatic acylation. This allows for the theoretical conversion of 100% of the starting racemic amine into a single enantiomer of the product amide.[15]

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

Experimental Protocol: DKR of 1-(4-Chlorophenyl)ethylamine

This protocol combines lipase activity with a palladium nanocatalyst for racemization.[15]

-

Reactor Setup: To a solution of racemic 1-(4-chlorophenyl)ethylamine (1.0 eq) in an appropriate organic solvent (e.g., toluene), add an acyl donor such as ethyl acetate (2.0-3.0 eq).

-

Catalyst Addition: Add the immobilized lipase, Novozym 435 (e.g., 20 mg/mmol substrate), and the racemization catalyst, such as a palladium nanocatalyst on a support like AlO(OH) (e.g., 1-2 mol%).[15]

-

Reaction: Heat the mixture to a suitable temperature (e.g., 70-100 °C) and stir. Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

Work-up: Once the reaction reaches completion (the starting amine is consumed), cool the mixture and filter to remove the immobilized enzyme and the heterogeneous racemization catalyst. These can often be recycled.

-

Hydrolysis: The resulting product is the N-acylated (S)-amine. To obtain the free (S)-amine, the amide must be hydrolyzed. This is typically achieved by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Isolation: After hydrolysis, neutralize the solution and extract the free (S)-amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

Comparative Data: EKR vs. DKR

| Method | Catalyst System | Max. Theoretical Yield | Typical ee (product) |

| EKR | Novozym 435 + Ethyl Acetate | 50% (for unreacted amine) | >99% |

| DKR | Novozym 435 + Pd/AlO(OH) + Ethyl Acetate | 100% (for acylated amine) | 97-99% |

Direct Approach: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral precursor, avoiding the need for resolution and the associated waste of one enantiomer.[16][17] A powerful method for synthesizing chiral amines is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, 4-chloroacetophenone.[18]

The Principle of Asymmetric Transfer Hydrogenation

In ATH, hydrogen is transferred from a donor molecule (like isopropanol or formic acid) to the ketone substrate. The reaction is mediated by a transition metal complex (typically Ruthenium or Iridium) containing a chiral ligand.[19] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to be delivered to one face of the ketone preferentially, thus generating one enantiomer of the resulting alcohol in excess. The alcohol can then be converted to the amine. More advanced catalysts can directly facilitate asymmetric reductive amination.

Caption: Asymmetric Synthesis via Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is representative of modern ATH procedures for ketones.[18][19]

-

Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare the active catalyst by reacting a ruthenium precursor with a chiral ligand, for example, [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate, 4-chloroacetophenone (1.0 eq), in a suitable solvent. A common hydrogen source is an azeotropic mixture of formic acid and triethylamine (5:2 ratio).

-

Catalysis: Add the chiral ruthenium catalyst (typically 0.1-1 mol%) to the reaction mixture.

-

Execution: Stir the mixture at a specified temperature (e.g., 25-40 °C) for several hours until the reaction is complete, as monitored by TLC or GC/MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: The resulting chiral alcohol, (S)-1-(4-chlorophenyl)ethanol, is purified, typically by column chromatography.

-

Conversion to Amine: The purified alcohol is then converted to the target amine via standard methods (e.g., mesylation followed by substitution with an amine source like sodium azide and subsequent reduction).

Performance Data

| Catalyst System | Hydrogen Source | Typical Yield | Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 90-98% | >98% |

| Other Rh/Ir-based systems | Isopropanol/Base | 85-95% | >95% |

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on factors such as scale, cost, available equipment, and desired purity.

| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) | Dynamic Kinetic Resolution (DKR) | Asymmetric Synthesis (ATH) |

| Theoretical Yield | 50% | 50% | 100% | 100% |

| Enantiopurity | High (>98% achievable) | Very High (>99%) | High (97-99%) | High (>98%) |

| Process | Crystallization-based | Biocatalytic | Chemoenzymatic | Catalytic |

| Key Challenge | Screening for optimal resolving agent/solvent | Separation of product from unreacted starting material | Catalyst compatibility and stability | Synthesis of chiral ligand; catalyst cost |

| Scalability | Excellent, widely used in industry | Good, requires bioreactors | Moderate, catalyst recycling is key | Good, but can be limited by catalyst cost |

| "Green" Chemistry | Moderate (solvent usage) | Excellent (mild conditions) | Good | Moderate (metal catalysts, solvents) |

Conclusion

The synthesis of enantiomerically pure (S)-1-(4-chlorophenyl)ethylamine can be successfully achieved through several robust and well-documented methodologies.

-

Diastereomeric salt resolution is a time-tested, scalable method, ideal for large-scale industrial production where the 50% yield limitation is economically manageable.

-

Enzymatic kinetic resolution offers exceptional selectivity and operates under mild, environmentally friendly conditions, making it an attractive green chemistry approach.

-

Dynamic kinetic resolution brilliantly combines the selectivity of enzymes with chemical catalysis to overcome the primary yield barrier of EKR, representing a highly efficient and atom-economical strategy.

-

Asymmetric synthesis provides the most direct route, avoiding racemic intermediates altogether and offering high yields and enantioselectivity, though it can be dependent on the cost and availability of sophisticated chiral catalysts.

The selection of the optimal method requires a careful evaluation of project-specific goals, balancing factors of yield, purity, cost, scalability, and environmental impact.

References

-

Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogen transfer reduction of acetophenone. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). (S)-1-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]

-

de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(11), 3193. [Link]

-

de Sousa, M. E. M., et al. (2020). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 9(6), 655–663. [Link]

-

Le-Pham, T., et al. (2001). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine. Journal of Chemical Education, 78(10), 1394. [Link]

-

Toth, G., & Fogassy, E. (2019). A Quick and Effective Resolution of Racemic 1-Methyl-2-Phenyl-Ethylamine. Bioorganic & Organic Chemistry, 2(1). [Link]

-

Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1618. [Link]

-

ResearchGate. (n.d.). Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1-(4-Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

-

PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Nature. [Link]

-

CP Lab Safety. (n.d.). (S)-1-(4-Chlorophenyl)ethylamine, min 97%, min 98% (ee), 1 gram. Retrieved from [Link]

-

Xiao, J. (2008). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Enzymatic kinetic resolution of (RS)-4. Retrieved from [Link]

-

Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). L-Proline, a resolution agent able to target both enantiomers of mandelic acid. Chemical Communications. [Link]

-

Cardiff University. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.

-

ResearchGate. (n.d.). The simplified reaction of the kinetic resolution of a racemic mixture. Retrieved from [Link]

-

PubMed. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(12), 1245-1256. [Link]

-

PubMed. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-190. [Link]

- Google Patents. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.

-

ResearchGate. (2025). Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]

-

SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-19. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Buy (S)-1-(4-Chlorophenyl)ethylamine | 4187-56-8 [smolecule.com]

- 3. (S)-1-(4-Chlorophenyl)ethylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. gavinpublishers.com [gavinpublishers.com]

- 9. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 15. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 16. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. pcliv.ac.uk [pcliv.ac.uk]

- 19. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

Physical properties of (S)-1-(4-Chlorophenyl)ethylamine

An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Chlorophenyl)ethylamine

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

(S)-1-(4-Chlorophenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries, primarily serving as a critical building block for the synthesis of enantiomerically pure compounds. A comprehensive understanding of its physical properties is fundamental for its effective handling, reaction optimization, and integration into drug development workflows. This guide provides a detailed examination of the key physical and chiroptical properties of (S)-1-(4-Chlorophenyl)ethylamine, supported by experimental protocols and data from authoritative sources.

Chemical Identity and Molecular Structure

(S)-1-(4-Chlorophenyl)ethylamine, the (S)-enantiomer of 1-(4-chlorophenyl)ethylamine, is a primary amine featuring a stereogenic center at the carbon atom adjacent to the amino group. This chirality is the source of its utility in asymmetric synthesis.

The molecular structure consists of a 4-chlorophenyl group attached to an ethylamine backbone, with the stereochemistry at the C1 position designated as (S) according to the Cahn-Ingold-Prelog priority rules.

| Identifier | Value | Source |

| CAS Number | 4187-56-8 | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][3] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| IUPAC Name | (1S)-1-(4-chlorophenyl)ethanamine | [4][5] |

| InChI Key | PINPOEWMCLFRRB-LURJTMIESA-N | [1][4] |

| SMILES | CC1=CC=C(Cl)C=C1 | [4][6] |

| Synonyms | (S)-(-)-1-(4-Chlorophenyl)ethylamine, (S)-4-Chloro-α-methylbenzylamine | [5][7] |

Physicochemical Properties

The bulk physical properties of a compound are critical for process design, safety assessments, and purification strategies. (S)-1-(4-Chlorophenyl)ethylamine is typically supplied as a liquid at ambient temperature.

Appearance, Color, and Odor

It is described as a clear, colorless to light yellow liquid.[1][3][8] Like many small amines, it possesses a pungent odor.[3][4]

Thermal and Thermodynamic Properties

Thermal properties dictate the temperature ranges for storage, handling, and reaction conditions.

| Property | Value | Source |

| Boiling Point | 232 °C | [1][2][3] |

| Flash Point | 115 °C (239 °F) | [1][2][3] |

| Density | 1.115 g/mL at 25 °C or 1.110 g/mL at 20 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.5418 - 1.543 | [2][8] |

It is important to note that some databases report a melting point of 136-137 °C; this is inconsistent with the overwhelming classification of the substance as a liquid and likely refers to a salt form, such as the hydrochloride, not the freebase.[7]

Solubility Profile

The solubility of a reagent is crucial for selecting appropriate solvent systems for reactions and extractions.

-

Water Solubility : Described as moderately soluble to having very low solubility.[3][7] The basic amine group allows for protonation, increasing aqueous solubility under acidic conditions.

-

Organic Solvents : It is soluble in common organic solvents such as methanol (MeOH), ethanol, and dimethyl sulfoxide (DMSO).[2][5]

Chiroptical Property: Specific Rotation

For a chiral molecule, the most defining physical property is its interaction with plane-polarized light, quantified as specific rotation. This property confirms the enantiomeric identity and is a primary measure of enantiomeric purity.

The specific rotation ([α]) is a fundamental property of a chiral substance and is defined by the equation:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

Reported values for (S)-1-(4-Chlorophenyl)ethylamine vary based on the analytical conditions, underscoring the necessity of precise documentation.

-

[α]²⁰/D : -23.5° (c=2 in Methanol)[2]

-

[α]²⁰/D : 26±2° (c=5% in ethanol)[7] (Note: The sign convention for the second value appears inconsistent with the established (S)-(-) designation and may refer to the (R)-enantiomer or a different standard).

Expert Insight: Causality in Polarimetry

The choice of solvent and concentration is not arbitrary. The specific rotation of a compound can be significantly influenced by solvent polarity, pH, and the potential for hydrogen bonding between the analyte and the solvent. Methanol, being a polar protic solvent, can solvate the amine group, affecting the conformational equilibrium of the molecule and thus its interaction with light. It is imperative for researchers to use the same solvent system and concentration as a reference standard to ensure data comparability.

Experimental Protocol: Measurement of Specific Rotation

This protocol outlines a self-validating system for determining the specific rotation.

Objective: To accurately measure the specific rotation of a sample of (S)-1-(4-Chlorophenyl)ethylamine.

Materials:

-

Calibrated Polarimeter (Sodium D-line, 589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance (± 0.0001 g)

-

(S)-1-(4-Chlorophenyl)ethylamine sample

-

Methanol (Spectroscopic Grade)

Methodology:

-

Blank Measurement: Fill the polarimeter cell with spectroscopic grade methanol. Place it in the polarimeter and zero the instrument. This corrects for any optical activity from the solvent or the cell itself.

-

Sample Preparation: Accurately weigh approximately 200 mg of (S)-1-(4-Chlorophenyl)ethylamine into a 10 mL volumetric flask. Record the exact mass.

-

Dissolution: Dissolve the sample in methanol and fill the flask to the calibration mark. Mix thoroughly to ensure a homogenous solution. This yields a concentration (c) of approximately 0.02 g/mL.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution before filling it completely. Ensure no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell into the polarimeter and record the observed rotation (α). Repeat the measurement 3-5 times and calculate the average.

-

Calculation: Use the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c in g/mL) to determine the specific rotation.

Workflow Visualization

Caption: Diagram 1: Workflow for Specific Rotation Measurement.

Spectroscopic Profile

While not classical physical properties, spectroscopic data are intrinsic characteristics used for structural confirmation and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH) coupled to the methyl group, a doublet for the methyl group (CH₃), signals for the amino protons (NH₂), and multiplets in the aromatic region for the 4-chlorophenyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic stretches for N-H bonds (typically a broad signal around 3300-3400 cm⁻¹) of the primary amine, C-H stretches (aromatic and aliphatic), and C=C stretches from the aromatic ring.

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular structure. The exact mass is reported as 155.05000.[1]

Experimental spectra are available for reference in public and commercial databases.[9]

Safety and Handling

A review of the Safety Data Sheet (SDS) is mandatory before handling.

-

(S)-1-(4-Chlorophenyl)ethylamine is classified as harmful if swallowed and fatal if inhaled.[3]

-

It causes skin irritation and serious eye damage.[3]

-

It may also cause an allergic skin reaction.[3]

-

Handling Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[10]

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) as it is listed as air-sensitive.[6][7]

Conclusion

The physical properties of (S)-1-(4-Chlorophenyl)ethylamine are well-documented, defining it as a colorless to yellow, high-boiling liquid with characteristic chiroptical activity. A thorough understanding and precise measurement of these properties, particularly its specific rotation, are non-negotiable for its application in asymmetric synthesis where enantiomeric purity is paramount. The protocols and data presented in this guide provide researchers with the necessary foundation for the safe and effective use of this important chiral building block.

References

-

Fisher Scientific. (2021, December 28). SAFETY DATA SHEET - (S)-1-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 1-(4-Chlorophenyl)Ethylamine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (S)-1-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4187-56-8 (S)-1-(4-Chlorophenyl)ethylamine AKSci J92874 [aksci.com]

- 3. fishersci.pt [fishersci.pt]

- 4. (S)-(-)-1-(4-Chlorophenyl)ethylamine, ChiPros 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (S)-1-(4-Chlorophenyl)ethylamine | CAS 4187-56-8 | Sun-shinechem [sun-shinechem.com]

- 6. 4187-56-8|(S)-1-(4-Chlorophenyl)ethylamine|BLD Pharm [bldpharm.com]

- 7. (S)-1-(4-Chlorophenyl)ethylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (S)-1-(4-Chlorophenyl)ethylamine | 4187-56-8 [chemicalbook.com]

- 9. (S)-1-(4-Chlorophenyl)ethylamine(4187-56-8) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

(S)-1-(4-Chlorophenyl)ethylamine molecular weight and formula

An In-Depth Technical Guide to (S)-1-(4-Chlorophenyl)ethylamine: Properties, Synthesis, and Applications

Abstract

(S)-1-(4-Chlorophenyl)ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its utility as a versatile building block for the construction of stereochemically defined Active Pharmaceutical Ingredients (APIs) makes it a crucial intermediate for drug development professionals. This guide provides a comprehensive overview of its core physicochemical properties, detailed methodologies for its synthesis and analytical validation, and an exploration of its applications, grounded in authoritative references. The content is structured to provide both foundational knowledge and practical insights for researchers and scientists.

Core Physicochemical & Structural Properties

(S)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine characterized by a 4-chlorophenyl substituent on a stereogenic center. This structure is fundamental to its utility in asymmetric synthesis. The essential identification and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | [1][2][3] |

| Molecular Weight | 155.63 g/mol | [1][4][5] |

| CAS Number | 4187-56-8 | [1][3][4] |

| IUPAC Name | (1S)-1-(4-chlorophenyl)ethan-1-amine | [3][4] |

| Appearance | Clear colorless to yellowish liquid | [1][2] |

| Boiling Point | 232 °C | [2][6] |

| Density | ~1.110 g/mL at 20 °C | [1][6] |

| Refractive Index (n20/D) | ~1.543 | [1][6] |

| SMILES | CN | [4] |

| InChI Key | PINPOEWMCLFRRB-LURJTMIESA-N | [2][3] |

Synthesis and Chiral Integrity: The Asymmetric Approach

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, obtaining enantiomerically pure building blocks like (S)-1-(4-Chlorophenyl)ethylamine is a critical first step in the synthesis of many APIs. The most common and industrially scalable approach is the asymmetric reductive amination of the prochiral ketone, 4'-chloroacetophenone.

Rationale for Asymmetric Reductive Amination

This method is favored due to its efficiency, allowing for the direct conversion of a readily available starting material into the desired chiral amine. The use of a chiral catalyst or auxiliary ensures that the reduction of the intermediate imine occurs stereoselectively, yielding a high enantiomeric excess (e.e.) of the desired (S)-enantiomer. This process avoids the need for classical resolution of a racemic mixture, which is inherently less efficient as it discards 50% of the material.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a representative synthesis using a chiral catalyst. Note: Specific catalysts, reagents, and conditions may vary based on patented industrial processes.

Step 1: Imine Formation

-

To a reaction vessel under an inert nitrogen atmosphere, add 4'-chloroacetophenone and an appropriate solvent (e.g., toluene).

-

Add a source of ammonia (e.g., ammonium formate or ammonia gas) in a stoichiometric or slight excess.

-

Heat the mixture gently with azeotropic removal of water to drive the equilibrium towards the formation of the corresponding imine.

-

Monitor the reaction by TLC or GC-MS until consumption of the starting ketone is complete.

Step 2: Asymmetric Reduction

-

Cool the reaction mixture containing the crude imine to the desired temperature (e.g., 20-30°C).

-

In a separate vessel, prepare the active catalyst by reacting a metal precursor (e.g., a rhodium or iridium complex) with a chiral phosphine ligand under an inert atmosphere.

-

Introduce the prepared chiral catalyst solution into the imine mixture.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to the required pressure.

-

Maintain vigorous stirring and monitor the reaction for hydrogen uptake and conversion of the imine.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

Step 3: Workup and Purification

-

Perform an acidic aqueous wash to extract the amine product into the aqueous phase, leaving unreacted starting materials and non-basic impurities in the organic layer.

-

Separate the layers and basify the aqueous phase with a suitable base (e.g., NaOH) to liberate the free amine.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield (S)-1-(4-Chlorophenyl)ethylamine with high chemical and enantiomeric purity.

Synthesis Workflow Diagram

Sources

- 1. (S)-1-(4-Chlorophenyl)ethylamine | 4187-56-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (S)-1-(4-Chlorophenyl)ethylamine | CAS 4187-56-8 | Sun-shinechem [sun-shinechem.com]

- 4. (S)-1-(4-chlorophenyl)ethylamine 95% | CAS: 4187-56-8 | AChemBlock [achemblock.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. (S)-1-(4-Chlorophenyl)ethylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic data for (S)-1-(4-Chlorophenyl)ethylamine (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-Chlorophenyl)ethylamine

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral amine (S)-1-(4-Chlorophenyl)ethylamine. This compound is a valuable building block in pharmaceutical and materials science, making its thorough characterization essential for researchers, scientists, and professionals in drug development. This document is structured to offer not just the data, but also the underlying scientific rationale for the experimental design and data interpretation, ensuring both technical accuracy and practical applicability.

Molecular Structure and Spectroscopic Overview

(S)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine with the molecular formula C₈H₁₀ClN.[1][2] Its structure consists of a 4-chlorophenyl group attached to an ethylamine backbone, with a stereocenter at the carbon adjacent to the amino group. The accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and stereochemistry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the proton environment in a molecule. For (S)-1-(4-Chlorophenyl)ethylamine, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure.

Table 1: Predicted ¹H NMR Data for (S)-1-(4-Chlorophenyl)ethylamine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH₂ | ~1.5 (broad s) | Broad Singlet | - | 2H |

| CH₃ | ~1.4 (d) | Doublet | ~6.8 | 3H |

| CH | ~4.1 (q) | Quartet | ~6.8 | 1H |

| Ar-H (ortho to C-Cl) | ~7.3 (d) | Doublet | ~8.5 | 2H |

| Ar-H (ortho to C-CH) | ~7.2 (d) | Doublet | ~8.5 | 2H |

Causality in ¹H NMR Assignments:

-

Aromatic Protons (Ar-H): The protons on the chlorophenyl ring are expected to appear as two doublets due to the para-substitution pattern. The electron-withdrawing nature of the chlorine atom deshields the aromatic protons, shifting them downfield to the ~7.2-7.3 ppm region.

-

Methine Proton (CH): This proton is adjacent to both the aromatic ring and the nitrogen atom, leading to significant deshielding. Its signal is predicted to be a quartet around 4.1 ppm due to coupling with the three protons of the methyl group (n+1 rule, 3+1=4).

-

Methyl Protons (CH₃): These protons are in a more shielded environment and are expected to appear as a doublet around 1.4 ppm, split by the single methine proton (n+1 rule, 1+1=2).

-

Amine Protons (NH₂): The protons of the primary amine typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on concentration and solvent but is generally found in the 1-3 ppm range.

Caption: Molecular structure of (S)-1-(4-Chlorophenyl)ethylamine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for (S)-1-(4-Chlorophenyl)ethylamine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH | ~50 |

| Ar-C (ortho to C-Cl) | ~128 |

| Ar-C (ortho to C-CH) | ~129 |

| Ar-C (ipso-Cl) | ~132 |

| Ar-C (ipso-CH) | ~145 |

Causality in ¹³C NMR Assignments:

-

Aliphatic Carbons (CH and CH₃): The methyl carbon (CH₃) is the most shielded, appearing at the highest field (~25 ppm). The methine carbon (CH), being attached to the nitrogen and the aromatic ring, is significantly deshielded and appears further downfield (~50 ppm).

-

Aromatic Carbons (Ar-C): The aromatic region shows four distinct signals. The two protonated carbons appear around 128-129 ppm. The carbon atom bonded to the chlorine (ipso-Cl) is deshielded by the electronegative halogen and is expected around 132 ppm. The ipso-carbon attached to the ethylamine group is also deshielded and appears at the lowest field in the aromatic region, around 145 ppm. The assignments for the aromatic carbons are supported by data from N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide.[3]

Caption: Carbon assignments for (S)-1-(4-Chlorophenyl)ethylamine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for (S)-1-(4-Chlorophenyl)ethylamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-3400 | N-H stretch | Primary Amine | Medium |

| 3000-3100 | C-H stretch | Aromatic | Medium |

| 2850-2950 | C-H stretch | Aliphatic (CH, CH₃) | Medium |

| ~1600 | N-H bend (scissoring) | Primary Amine | Medium-Strong |

| 1450-1500 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1000-1100 | C-N stretch | Amine | Medium |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted aromatic | Strong |

| ~700-800 | C-Cl stretch | Aryl Halide | Strong |

Causality in IR Assignments:

-

N-H Vibrations: The primary amine group is characterized by two N-H stretching bands in the 3300-3400 cm⁻¹ region and a strong N-H bending (scissoring) vibration around 1600 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups occurs just below 3000 cm⁻¹. A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

-

C=C and C-N Vibrations: The aromatic ring C=C stretching vibrations are typically observed in the 1450-1500 cm⁻¹ region. The C-N stretching of the amine is expected in the 1000-1100 cm⁻¹ range.

-

C-Cl Vibration: The stretching vibration of the C-Cl bond in an aryl halide gives rise to a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Caption: Key IR vibrational modes for (S)-1-(4-Chlorophenyl)ethylamine.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra for (S)-1-(4-Chlorophenyl)ethylamine.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-1-(4-Chlorophenyl)ethylamine into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial gently to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the NMR tube into the spinner and place it in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically 512 or more) to obtain a good signal-to-noise ratio.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and reference the CDCl₃ triplet center to 77.16 ppm.

-

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a single drop of neat (S)-1-(4-Chlorophenyl)ethylamine liquid directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The data is collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Caption: Workflow for ATR-FTIR data acquisition.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of (S)-1-(4-Chlorophenyl)ethylamine. This guide has detailed the expected spectroscopic data, the rationale behind the signal assignments, and the standardized protocols for data acquisition. By adhering to these methodologies and principles of interpretation, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]

-

Chemdad. (S)-1-(4-Chlorophenyl)ethylamine. [Link]

-

CP Lab Safety. (S)-1-(4-Chlorophenyl)ethylamine, min 97%, min 98% (ee), 1 gram. [Link]

-

Methylamine Supplier. 1-(4-Chlorophenyl)Ethylamine. [Link]

Sources

The Researcher's Guide to (S)-1-(4-Chlorophenyl)ethylamine: Commercial Availability, Quality Control, and Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Chlorophenyl)ethylamine is a chiral amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its stereospecific structure makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS) and fungal infections. The presence of the chlorophenyl group and the chiral amine moiety allows for diverse chemical modifications, making it a versatile tool for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, essential quality control protocols, and key applications in research and drug development, empowering researchers to effectively source, qualify, and utilize this important synthetic intermediate.

Commercial Availability and Sourcing

(S)-1-(4-Chlorophenyl)ethylamine is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical industries. When sourcing this reagent, it is crucial to consider not only the purity but also the enantiomeric excess (e.e.), as the presence of the (R)-enantiomer can significantly impact the stereochemical outcome of subsequent reactions and the pharmacological profile of the final compound.

Below is a summary of representative commercial suppliers and their typical product specifications. Researchers are advised to request lot-specific certificates of analysis (CoA) to verify purity and enantiomeric excess before use.

| Supplier | Typical Purity | Enantiomeric Excess (e.e.) | CAS Number |

| AK Scientific[1] | ≥95% | Not specified | 4187-56-8 |

| Alfa Chemistry[2] | ≥96% | Not specified | 4187-56-8 |

| Sigma-Aldrich[3] | 97% | Not specified | 6299-02-1 (racemate) |

| ChemScene[4] | ≥96% | Not specified | 4187-56-8 |

Note: The CAS number 6299-02-1 often refers to the racemic mixture of 1-(4-Chlorophenyl)ethylamine[3]. For the specific (S)-enantiomer, the correct CAS number is 4187-56-8. Always verify the CAS number and request a certificate of analysis to confirm the enantiomeric purity.

The Significance of Chirality: Applications in Drug Discovery

The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. (S)-1-(4-Chlorophenyl)ethylamine, as a chiral building block, is instrumental in the synthesis of single-enantiomer pharmaceutical agents, which often exhibit improved potency and reduced side effects compared to their racemic counterparts.

Central Nervous System (CNS) Agents

Chiral amines are prevalent in many CNS-active compounds. While direct evidence is proprietary, the structural motif of (S)-1-(4-Chlorophenyl)ethylamine is analogous to key intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs). For instance, the synthesis of sertraline, a widely prescribed antidepressant, involves a chiral amine intermediate. Although not a direct precursor, the asymmetric synthesis of related chiral amines highlights the importance of such building blocks in accessing enantiomerically pure CNS drugs[5][6][7].

Antifungal Agents

The development of novel antifungal agents is a critical area of research. The 4-chlorophenyl moiety is a common feature in many antifungal compounds. Chiral amines can be incorporated into these structures to optimize their binding to fungal-specific enzymes, such as lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. The stereochemistry of these molecules is often crucial for their antifungal activity and selectivity.

Quality Control: Ensuring Purity and Stereochemical Integrity

The reliability of research and the quality of synthesized drug candidates depend heavily on the purity of the starting materials. For chiral compounds like (S)-1-(4-Chlorophenyl)ethylamine, both chemical and enantiomeric purity are of paramount importance.

Analytical Workflow for Quality Assessment

Caption: Quality control workflow for (S)-1-(4-Chlorophenyl)ethylamine.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol is adapted from established methods for the chiral separation of phenylethylamine derivatives and provides a robust starting point for determining the enantiomeric excess of (S)-1-(4-Chlorophenyl)ethylamine[8][9][10].

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column: A crown ether-based or polysaccharide-based column (e.g., Chiralcel® OD-H) is often effective for separating chiral amines[9][10].

-

HPLC-grade solvents: Perchloric acid, acetonitrile, n-hexane, isopropanol.

-

(S)-1-(4-Chlorophenyl)ethylamine sample.

-

Racemic 1-(4-Chlorophenyl)ethylamine standard (for method development and peak identification).

2. Chromatographic Conditions (Starting Point):

| Parameter | Condition 1 (Crown Ether Column)[9] | Condition 2 (Polysaccharide Column)[10] |

| Column | Crown ether derivative-coated silica gel (5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Perchloric acid (aq, pH 1.0) / Acetonitrile (50:50 v/v) | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 25 °C | 25 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 1 µL | 10 µL |

3. Sample Preparation:

-

Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

-

Prepare a stock solution of the (S)-1-(4-Chlorophenyl)ethylamine sample at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

4. Method Validation and Data Analysis:

-

Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure adequate resolution (Rs > 1.5).

-

Inject the (S)-enantiomer sample.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Structural Elucidation and Impurity Profiling

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methyl protons, confirming the basic structure of the molecule[11].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further verifying its structure.

Mass Spectrometry:

-

GC-MS or LC-MS can be used to confirm the molecular weight of the compound (155.62 g/mol ) and to identify potential impurities[2][4]. Common impurities in chiral amines produced by asymmetric synthesis can include the undesired enantiomer and residual starting materials or catalysts[12].

Synthetic Considerations: Accessing the (S)-Enantiomer

For researchers interested in the synthesis of (S)-1-(4-Chlorophenyl)ethylamine, several enantioselective methods can be employed. Asymmetric reduction of the corresponding ketone, 4'-chloroacetophenone, is a common and effective strategy.

Synthetic Pathway via Asymmetric Reduction

Caption: A general synthetic pathway to (S)-1-(4-Chlorophenyl)ethylamine.

Experimental Protocol: Asymmetric Reduction of 4'-Chloroacetophenone

This protocol is a representative example based on well-established methods for the asymmetric reduction of ketones using oxazaborolidine (CBS) catalysts[13].

1. Materials:

-

4'-Chloroacetophenone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

2. Procedure:

-

Under an inert atmosphere, dissolve 4'-chloroacetophenone (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise.

-

Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude (S)-1-(4-Chlorophenyl)ethanol.

-

The resulting chiral alcohol can then be converted to the corresponding amine through various methods, such as a Mitsunobu reaction with subsequent reduction of the resulting azide.

Note: The enantiomeric excess of the alcohol should be determined by chiral HPLC or GC before proceeding to the next step.

Conclusion

(S)-1-(4-Chlorophenyl)ethylamine is a readily accessible and highly valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. A thorough understanding of its commercial sources, coupled with rigorous quality control procedures, is essential for ensuring the success of research and development efforts. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers to confidently work with this important compound, paving the way for the discovery of novel therapeutics.

References

-

PubMed. (n.d.). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Retrieved from [Link]

- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

LookChem. (n.d.). Cas 27298-99-3,(R)-1-(4-CHLOROPHENYL)ETHYLAMINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved industrial synthesis of antidepressant sertraline. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

-

Drug Synthesis Database. (n.d.). Sertraline. Retrieved from [Link]

- Google Patents. (n.d.). US6262308B1 - Process for the preparation of racemic sertraline.

-

ResearchGate. (n.d.). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. Retrieved from [Link]

- Google Patents. (n.d.). WO2002096860A1 - Process for preparing sertraline intermediates.

-

University of Glasgow. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

MDPI. (n.d.). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from [Link]

-

Digital Object Identifier System. (n.d.). Supporting Information For: S1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

-

LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Retrieved from [Link]

-

MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,4-enynes. Retrieved from [Link]

-

Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

- 6. US6262308B1 - Process for the preparation of racemic sertraline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (S)-1-(4-Chlorophenyl)ethylamine(4187-56-8) 1H NMR [m.chemicalbook.com]

- 12. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

A Comprehensive Technical Guide to the Racemic Mixture and (S)-enantiomer of 1-(4-Chlorophenyl)ethylamine

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the racemic mixture and the (S)-enantiomer of 1-(4-Chlorophenyl)ethylamine. This document delves into the distinct physicochemical properties, synthesis, chiral resolution, and analytical methodologies for these compounds. Furthermore, it explores the critical role of stereochemistry in their applications, particularly within the pharmaceutical industry, emphasizing the rationale behind the use of the enantiomerically pure form.

Introduction: The Significance of Chirality in 1-(4-Chlorophenyl)ethylamine

1-(4-Chlorophenyl)ethylamine is a chiral amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of a stereocenter at the α-carbon results in the existence of two non-superimposable mirror images, the (S)- and (R)-enantiomers. While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to potentially profound differences in their interactions with other chiral molecules, such as biological receptors and enzymes.

A mixture containing equal amounts of the (S)- and (R)-enantiomers is known as a racemic mixture. Historically, many chiral drugs were developed and marketed as racemates. However, it is now widely recognized that the two enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[3] This understanding has driven a paradigm shift in drug development towards the use of single-enantiomer drugs, necessitating robust methods for the synthesis and analysis of enantiomerically pure compounds.

This guide will focus on the racemic mixture and the therapeutically important (S)-enantiomer of 1-(4-Chlorophenyl)ethylamine, providing the technical insights necessary for their effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangements of the racemic mixture and the (S)-enantiomer of 1-(4-Chlorophenyl)ethylamine give rise to differences in their physical properties, particularly those involving interactions with other chiral entities or polarized light. While many bulk physical properties such as boiling point and density are similar, properties like melting point and optical activity are distinguishing features.

| Property | Racemic 1-(4-Chlorophenyl)ethylamine | (S)-1-(4-Chlorophenyl)ethylamine |

| CAS Number | 6299-02-1[4] | 4187-56-8[5] |

| Molecular Formula | C₈H₁₀ClN[4] | C₈H₁₀ClN[5] |

| Molecular Weight | 155.62 g/mol [4] | 155.63 g/mol [6] |

| Appearance | - | Clear colorless to yellowish liquid[6] |

| Boiling Point | ~232 °C[7] | 232 °C[5] |

| Density | ~1.080 g/mL at 25 °C | 1.110 g/mL at 20 °C[6] |

| Refractive Index | n20/D ~1.543 | n20/D 1.543[6] |

| Melting Point | Not specified | 136-137 °C[6] |

| Optical Rotation | 0° (inactive) | [α]20/D -23.5° (c=2, MeOH)[8] |

Causality Behind Property Differences:

-

Optical Rotation: The defining characteristic of a chiral compound is its ability to rotate the plane of polarized light. The (S)-enantiomer is levorotatory, as indicated by the negative sign of its specific rotation. The racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.

-

Melting Point: The melting point of a crystalline solid is dependent on the efficiency of the crystal lattice packing. A racemic compound, which crystallizes as a distinct entity with both enantiomers in the unit cell, often has a different melting point than the pure enantiomers. In some cases, the racemic compound is more stable and has a higher melting point.

Synthesis of Racemic 1-(4-Chlorophenyl)ethylamine

The most common and industrially scalable method for the synthesis of racemic 1-(4-Chlorophenyl)ethylamine is the reductive amination of 4-chloroacetophenone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Logical Relationship of Synthesis Steps

Figure 1: Reductive amination workflow.

Experimental Protocol: Reductive Amination of 4-Chloroacetophenone

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-Chloroacetophenone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone (1 equivalent) and a significant excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution. (Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The addition may cause gas evolution.)

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer to pH >10 with a concentrated NaOH solution.

-

Extract the product into diethyl ether (3 x volume).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-Chlorophenyl)ethylamine.

-

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Expertise & Causality: The use of a large excess of ammonium acetate shifts the equilibrium towards the formation of the imine. Sodium cyanoborohydride is a preferred reducing agent as it is selective for the imine over the ketone under neutral or slightly acidic conditions, minimizing the formation of the corresponding alcohol as a byproduct.

Chiral Resolution: Isolating the (S)-enantiomer

The separation of the racemic mixture into its constituent enantiomers is a critical step in the production of single-enantiomer drugs. Two primary methods for the chiral resolution of 1-(4-Chlorophenyl)ethylamine are diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9]

Logical Relationship of Diastereomeric Salt Resolution

Figure 2: Diastereomeric salt resolution workflow.

This protocol is a general guideline and the choice of solvent and crystallization conditions are critical for successful resolution.[10][11]

Materials:

-

Racemic 1-(4-Chlorophenyl)ethylamine

-

L-(+)-Tartaric acid

-

Methanol (MeOH) or another suitable solvent

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve racemic 1-(4-Chlorophenyl)ethylamine (1 equivalent) in hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the (S)-enantiomer: Suspend the collected crystals in water and add a concentrated NaOH solution until the pH is >10 to liberate the free amine.

-

Extraction and Purification: Extract the (S)-amine with diethyl ether. Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the (S)-1-(4-Chlorophenyl)ethylamine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 5). Recrystallization of the diastereomeric salt may be necessary to achieve high enantiomeric purity.

Expertise & Causality: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. The choice of solvent is crucial; it must be one in which the salts have moderate and differing solubilities. Slow cooling promotes the formation of larger, purer crystals.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other.[12] For primary amines, this often involves the enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted.

Logical Relationship of Enzymatic Kinetic Resolution

Figure 3: Enzymatic kinetic resolution workflow.

This protocol is based on the use of an immobilized lipase, which simplifies catalyst removal.[1]

Materials:

-

Racemic 1-(4-Chlorophenyl)ethylamine

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., ethyl acetate, isopropyl acetate)

-

Organic solvent (e.g., toluene, hexane)

Procedure:

-

Reaction Setup: In a flask, dissolve racemic 1-(4-Chlorophenyl)ethylamine (1 equivalent) in the chosen organic solvent. Add the acyl donor (e.g., 1.5 equivalents).

-

Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 30-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted enantiomer.

-

Work-up:

-

Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separate the unreacted (S)-amine from the acylated (R)-amine. This can be achieved by an acid-base extraction or by column chromatography.

-

-

Purification: The isolated (S)-amine can be further purified by distillation if necessary.